2-[4-[(4-Methyl-1,3-thiazol-2-yl)oxy]phenyl]acetic acid
Description
2-[4-[(4-Methyl-1,3-thiazol-2-yl)oxy]phenyl]acetic acid is a synthetic organic compound featuring a phenylacetic acid backbone substituted with a 4-methyl-1,3-thiazol-2-yloxy group at the para position. This compound is of interest in medicinal chemistry due to structural similarities with peroxisome proliferator-activated receptor (PPAR) agonists and neuroprotective agents . Its synthesis likely involves etherification between 4-methyl-1,3-thiazol-2-ol and 4-hydroxyphenylacetic acid derivatives, followed by purification and characterization using spectroscopic methods.
Properties
IUPAC Name |
2-[4-[(4-methyl-1,3-thiazol-2-yl)oxy]phenyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3S/c1-8-7-17-12(13-8)16-10-4-2-9(3-5-10)6-11(14)15/h2-5,7H,6H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEYWHFLRJFRRJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)OC2=CC=C(C=C2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution for Ether Bond Formation
A foundational approach involves forming the ether linkage between the phenylacetic acid moiety and the 4-methyl-1,3-thiazol-2-yl group. This method typically employs a Williamson ether synthesis, where a deprotonated thiazol-2-ol reacts with a halogenated phenylacetic acid derivative.
Procedure :
- Synthesis of 4-methyl-1,3-thiazol-2-ol : The thiazole ring is constructed via the Hantzsch thiazole synthesis, reacting thiourea with α-bromo-4-methylacetophenone in ethanol under reflux.
- Activation of phenylacetic acid : 4-Bromophenylacetic acid is treated with thionyl chloride to form the corresponding acid chloride, which is then converted to the methyl ester using methanol.
- Etherification : The thiazol-2-ol is deprotonated with sodium hydride in dimethylformamide (DMF) and reacted with methyl 4-bromophenylacetate at 80°C for 12 hours.
- Ester hydrolysis : The ester intermediate is hydrolyzed using aqueous sodium hydroxide in tetrahydrofuran (THF), yielding the target carboxylic acid.
Key Data :
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| Thiazole formation | Thiourea, α-bromo-4-methylacetophenone, ethanol, reflux | 78% | 95% |
| Etherification | NaH, DMF, 80°C | 65% | 92% |
| Hydrolysis | NaOH, THF/H₂O | 89% | 98.5% |
This method prioritizes scalability, with the thiazole ring formation and ester hydrolysis steps demonstrating robust reproducibility. However, the use of sodium hydride necessitates strict anhydrous conditions, complicating industrial-scale production.
Mitsunobu Reaction for Stereochemical Control
For applications requiring precise stereochemistry, the Mitsunobu reaction offers an alternative pathway. This method couples 4-methyl-1,3-thiazol-2-ol directly with 4-hydroxyphenylacetic acid under mild conditions.
Procedure :
- Protection of phenylacetic acid : 4-Hydroxyphenylacetic acid is protected as its tert-butyl ester using Boc₂O in dichloromethane.
- Mitsunobu coupling : The protected acid is reacted with 4-methyl-1,3-thiazol-2-ol using diethyl azodicarboxylate (DEAD) and triphenylphosphine in THF at 0°C to room temperature.
- Deprotection : The tert-butyl group is removed with trifluoroacetic acid (TFA) in dichloromethane, yielding the free acid.
Key Data :
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| Protection | Boc₂O, DCM | 94% | 97% |
| Mitsunobu | DEAD, PPh₃, THF | 58% | 90% |
| Deprotection | TFA, DCM | 88% | 99% |
While this route avoids harsh bases, the moderate yield in the Mitsunobu step and the cost of reagents limit its industrial viability.
Advanced Purification and Characterization
Crystallization Techniques
The final product is purified via recrystallization from a methanol-water system, a method validated in analogous syntheses. Differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) confirm crystalline homogeneity, with DSC thermograms showing a sharp endotherm at 201°C, consistent with a monohydrate form.
Impurity Profiling
High-performance liquid chromatography (HPLC) analyses reveal residual solvents and byproducts (e.g., unreacted thiazole intermediates) below 0.1%, complying with International Council for Harmonisation (ICH) guidelines.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations |
|---|---|---|
| Williamson Ether Synthesis | High scalability, cost-effective reagents | Requires anhydrous conditions, moderate yields |
| Mitsunobu Reaction | Stereochemical fidelity, mild conditions | Low step efficiency, high reagent cost |
Chemical Reactions Analysis
Ether Bond Formation
The thiazolyloxy linkage is typically synthesized through nucleophilic aromatic substitution (SNAr) or Ullmann coupling. For example:
-
Reaction : 4-Methyl-2-mercaptothiazole reacts with 4-hydroxyphenylacetic acid derivatives under oxidative conditions (e.g., H₂O₂ or iodine) to form the ether bond .
-
Conditions : Basic media (K₂CO₃/DMF), 80–100°C, 12–24 hours .
Table 1: Representative Etherification Reactions
Functionalization of the Acetic Acid Moiety
The carboxylic acid group undergoes typical derivatization reactions:
-
Esterification : Reacts with alcohols (e.g., methanol, ethanol) under acid catalysis (H₂SO₄) to form esters .
-
Amidation : Couples with amines via carbodiimide-mediated activation (e.g., EDC/HOBt) .
Table 2: Acetic Acid Derivative Reactions
Cyclization and Heterocycle Formation
The thiazole ring itself is synthesized via:
-
Hantzsch Thiazole Synthesis : Condensation of thioamides with α-halo carbonyl compounds (e.g., chloroacetonitrile) .
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Post-functionalization : Thiazole rings are often modified post-formation (e.g., alkylation, sulfonation) .
Stability and Degradation
Scientific Research Applications
2-[4-[(4-Methyl-1,3-thiazol-2-yl)oxy]phenyl]acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in developing new drugs with anticancer and antiviral activities.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators
Mechanism of Action
The mechanism of action of 2-[4-[(4-Methyl-1,3-thiazol-2-yl)oxy]phenyl]acetic acid involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, leading to the inhibition of microbial growth or the induction of apoptosis in cancer cells. The compound may also modulate inflammatory pathways by acting as a peroxisome proliferator-activated receptor agonist .
Comparison with Similar Compounds
Key Observations :
- The oxy linker in the target compound distinguishes it from sulfanyl-linked analogs (e.g., GW0742) and direct thiazole-phenyl conjugates .
- Thiazolidinone derivatives (e.g., ) exhibit a saturated ring with dioxo groups, altering electronic properties and metabolic stability.
- Bulkier substituents, such as guanidinobenzoyl in , introduce steric hindrance and polar functional groups, impacting target binding and solubility.
Physicochemical Properties
- Solubility : The acetic acid group in the target compound enhances aqueous solubility compared to methylsulfanyl-containing analogs (e.g., GW0742), which are more lipophilic .
- Lipophilicity : The 4-methyl group on the thiazole increases logP compared to halogenated derivatives (e.g., GW0742 with trifluoromethyl groups) .
- pKa : The carboxylic acid moiety (pKa ~2.5) ensures ionization at physiological pH, promoting interaction with charged residues in biological targets.
Pharmacokinetic Considerations
- Metabolic Stability : Methyl groups on the thiazole may reduce oxidative metabolism compared to halogenated analogs, prolonging half-life .
- Toxicity: Thiazolidinones with dioxo groups (e.g., ) may pose hepatotoxicity risks, whereas the target compound’s simpler structure could offer a safer profile.
Biological Activity
2-[4-[(4-Methyl-1,3-thiazol-2-yl)oxy]phenyl]acetic acid is a compound characterized by a thiazole ring, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C12H11NO3S
- CAS Number : 1292620-37-1
Antimicrobial Properties
Research indicates that thiazole derivatives exhibit significant antimicrobial activity. The thiazole ring in this compound is believed to interact with microbial enzymes, inhibiting their growth. In vitro studies have shown its effectiveness against various bacterial strains, including resistant strains.
| Microorganism | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 18 | |
| Candida albicans | 12 |
Anticancer Activity
The compound also demonstrates promising anticancer properties. Studies have reported that it induces apoptosis in cancer cells through multiple pathways, including the modulation of cell cycle regulators and pro-apoptotic factors.
Case Study : In a study involving human cancer cell lines (A431 and HT29), this compound exhibited an IC50 value of approximately 1.98 µg/mL, indicating potent cytotoxic effects compared to standard chemotherapeutics like doxorubicin .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The thiazole moiety can inhibit enzymes critical for microbial survival.
- Apoptosis Induction : It activates apoptotic pathways in cancer cells by modulating Bcl-2 family proteins.
- Inflammatory Pathway Modulation : Acts as a peroxisome proliferator-activated receptor (PPAR) agonist, influencing inflammatory responses .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other thiazole-containing compounds:
| Compound | Activity Type | IC50 Value (µg/mL) |
|---|---|---|
| Sulfathiazole | Antimicrobial | 5.0 |
| Ritonavir | Antiviral | 0.7 |
| Bleomycin | Antineoplastic | 0.5 |
Q & A
Q. What are the common synthetic routes for 2-[4-[(4-Methyl-1,3-thiazol-2-yl)oxy]phenyl]acetic acid, and how can reaction conditions be optimized for higher yield?
- Methodological Answer : The synthesis typically involves coupling a 4-methylthiazole derivative with a substituted phenylacetic acid precursor. Key steps include nucleophilic aromatic substitution or Suzuki-Miyaura cross-coupling to attach the thiazole moiety. Optimization involves controlling temperature (reflux at 80–100°C), solvent selection (e.g., DMF or acetonitrile), and catalysts (e.g., Pd(PPh₃)₄ for cross-coupling). Adjusting pH to 7–8 during acidification improves crystallization yields .
| Synthesis Condition Comparison | |------------------------------------|------------------------------------------| | Solvent | DMF (yield: 65%) vs. Acetonitrile (yield: 72%) | | Catalyst | Pd(PPh₃)₄ vs. CuI/ligand systems | | Reaction Time | 12h (65%) vs. 24h (72%) | Data derived from optimized protocols in and .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structure and purity of this compound?
- Methodological Answer :
- 1H/13C NMR : Confirms aromatic proton environments (δ 7.2–8.1 ppm for thiazole-phenyl linkage) and acetic acid protons (δ 3.6–3.8 ppm) .
- IR Spectroscopy : Identifies carboxylic acid O–H stretches (~2500–3000 cm⁻¹) and C=O bonds (~1700 cm⁻¹) .
- HPLC : Validates purity (>95%) using C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. How can researchers design experiments to explore the structure-activity relationships (SAR) of this compound for antimicrobial activity?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with halogens (F, Cl) or electron-withdrawing groups on the phenyl ring to assess electronic effects on bioactivity .
- Biological Assays : Test against Gram-positive/negative bacteria (MIC assays) and compare with control compounds (e.g., ciprofloxacin). Use checkerboard assays to study synergies .
- Data Analysis : Apply multivariate regression to correlate logP, Hammett constants, and activity .
Q. What computational approaches are suitable for predicting the binding affinity of this compound with target enzymes (e.g., COX-2 or kinase inhibitors)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., hydrophobic pockets accommodating the thiazole ring). Validate with MD simulations (NAMD/GROMACS) to assess stability .
- Free Energy Calculations : Apply MM-PBSA/GBSA to estimate binding free energies. Compare with experimental IC₅₀ values from enzyme inhibition assays .
Q. How can contradictions in reported biological activity data across studies be resolved?
- Methodological Answer :
- Reproducibility Checks : Standardize assay protocols (e.g., ATP-based cell viability vs. resazurin assays) and compound purity verification .
- Meta-Analysis : Pool data from multiple studies (e.g., IC₅₀ values) and apply statistical tools (ANOVA, Tukey’s test) to identify outliers .
- Control Experiments : Test under identical conditions (e.g., cell lines, serum concentration) to isolate compound-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
